molecular formula C18H18N4O6S4 B1221041 ABTS

ABTS

Cat. No.: B1221041
M. Wt: 514.6 g/mol
InChI Key: ZTOJFFHGPLIVKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) involves the nucleophilic substitution reaction of benzothiazoline with trimethylamine to form a benzothiazoline salt. This salt is then reacted with 3-ethylbromobenzene under basic conditions to produce the final compound .

Industrial Production Methods

In industrial settings, the production of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in powder form and stored at 2-8°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a substrate in peroxidase reactions, where it is oxidized in the presence of hydrogen peroxide to form a green-colored product .

Common Reagents and Conditions

The oxidation reaction of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) typically involves hydrogen peroxide and peroxidase enzymes such as horseradish peroxidase. The reaction is carried out in an acidic buffer, and the product can be measured at 405 nm using a spectrophotometer .

Major Products Formed

The major product formed from the oxidation of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is a green-colored radical cation, which is stable and can be quantified spectrophotometrically .

Mechanism of Action

The mechanism of action of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. This reaction produces a green-colored radical cation, which can be measured spectrophotometrically. The compound acts as an electron donor in the reduction of oxo species such as molecular oxygen and hydrogen peroxide .

Comparison with Similar Compounds

2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is often compared with other chromogenic substrates such as 3,3’,5,5’-Tetramethylbenzidine (TMB) and o-Phenylenediamine (OPD). While TMB and OPD are more sensitive, 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is less readily oxidized, making it suitable for applications where lower background results are desired .

List of Similar Compounds

Properties

Molecular Formula

C18H18N4O6S4

Molecular Weight

514.6 g/mol

IUPAC Name

3-ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid

InChI

InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)

InChI Key

ZTOJFFHGPLIVKC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC

Synonyms

2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt
2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid
2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt
2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid
2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)
ABTS
diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction mixture (0.2 ml) contained 1.0 mM ABTS, buffer (50 mM phosphate buffer pH 7 or 50 mM Britton-Robinson buffer pH 4), 20 μl peroxygenase fermentation supernatant (see Example 1) and 0.5 mM hydrogen peroxide.
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Synthesis routes and methods II

Procedure details

The reaction mixture (0.2 ml) contained 1.0 mM ABTS, 20 μl peroxygenase fermentation supernatant (see Example 1), 0.5 mM hydrogen peroxide, and 50 mM Britton-Robinson buffer pH 4.
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